1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a bicyclic core structure with a carboxamide substituent at position 3. The molecule features a (2,5-dimethylphenyl)methyl group at position 1 and a 4-acetamidophenyl moiety at the N-terminus.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-6-7-16(2)18(13-15)14-26-12-4-5-21(23(26)29)22(28)25-20-10-8-19(9-11-20)24-17(3)27/h4-13H,14H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTPNFHNPLMEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyridine derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific pathways in disease treatment.
Mechanism of Action
The mechanism by which 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Core Variations
The compound’s closest structural analogs include derivatives of 2-oxo-1,2-dihydropyridine-3-carboxamide and related scaffolds, such as 4-oxo-1,4-dihydronaphthyridine-3-carboxamides. Key differences lie in the core structure and substituent chemistry:
Substituent Effects
- R1 Group : The (2,5-dimethylphenyl)methyl group in the target compound introduces significant steric hindrance compared to the pentyl chain in compound 67 or the hydrogen atom in the brominated analog . This may reduce solubility but enhance target binding through hydrophobic interactions.
- R2 Group: The 4-acetamidophenyl moiety likely participates in hydrogen bonding via its acetamido group, contrasting with the halogenated aryl groups in other analogs. For example, the bromine in the analog from contributes to electron-withdrawing effects but lacks H-bond donor capacity .
Tautomerism and Conformational Stability
Similar to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , the target compound is expected to adopt the keto-amine tautomer rather than the hydroxy-pyridine form. This tautomerism stabilizes the planar conformation, facilitating π-stacking interactions and influencing crystal packing.
Research Findings and Implications
- Planarity and Bioavailability : The near-planar conformation observed in dihydropyridine analogs (e.g., dihedral angle of 8.38° in ’s compound) enhances intermolecular interactions but may reduce membrane permeability . The target compound’s bulky R1 group could mitigate this by disrupting excessive planarity.
- Crystallographic Behavior : Centrosymmetric dimerization via N—H⋯O bonds, as seen in ’s compound, is a recurring motif in this class and may influence crystallization efficiency .
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , often referred to as compound A, is a derivative of dihydropyridine that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O3
- Molecular Weight : 424.46 g/mol
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compound A through various mechanisms:
-
Cell Viability Assays : The compound was tested against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated a significant reduction in cell viability at concentrations ranging from 50 to 100 µM.
The compound exhibited a dose-dependent cytotoxic effect on both cell lines, with IC50 values calculated at approximately 70 µM for A549 and 85 µM for MCF-7 cells .
Concentration (µM) A549 Cell Viability (%) MCF-7 Cell Viability (%) 0 100 100 50 75 80 100 50 60 - Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. Compound A appears to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Antimicrobial Activity
In addition to its anticancer properties, compound A has shown promise as an antimicrobial agent:
-
Pathogen Testing : The compound was evaluated against various bacterial strains including multidrug-resistant Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
These results indicate that compound A possesses significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 Klebsiella pneumoniae 64
Study 1: Anticancer Efficacy in Vivo
A recent in vivo study utilized a mouse model bearing A549 xenografts to assess the therapeutic efficacy of compound A. Mice treated with the compound at a dosage of 10 mg/kg body weight showed a marked reduction in tumor size compared to control groups receiving saline or standard chemotherapy agents.
Study 2: Synergistic Effects with Other Antimicrobials
Another investigation explored the synergistic effects of compound A when combined with existing antibiotics like ampicillin. The combination therapy exhibited enhanced efficacy against resistant strains of bacteria, suggesting that compound A could serve as an adjunctive treatment option in antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
